

Galanin (1-13)-spantide I solubility and vehicle preparation

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Compound of Interest

Compound Name: Galanin (1-13)-spantide I

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Application Notes and Protocols: Galanin (1-13)spantide I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a galanin receptor antagonist. It is composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide, a substance P receptor antagonist. This peptide is a valuable tool for investigating the physiological and pathological roles of galanin and its receptors. It has been utilized in studies focusing on feeding behavior, nociception, and other neurological processes. These application notes provide detailed information on the solubility, vehicle preparation, and experimental protocols for the effective use of **Galanin (1-13)-spantide I** in research settings.

Physicochemical and Binding Properties

Galanin (1-13)-spantide I is a potent antagonist at galanin receptors. Its binding affinity has been characterized in various systems.



Property	Value	Species/System	Reference
Molecular Weight	2828.34 g/mol	N/A	[1]
Molecular Formula	C138H199N35O30	N/A	[1]
Binding Affinity (Kd)	1.16 nM	Spinal Galanin Receptor	[2]
IC50	0.2 nM	Rat Hypothalamic Membranes	[3]

Solubility and Vehicle Preparation

Proper dissolution and vehicle preparation are critical for the successful application of **Galanin** (1-13)-spantide I in both in vitro and in vivo experiments.

Reconstitution of Lyophilized Peptide

Galanin (1-13)-spantide I is typically supplied as a lyophilized powder. To ensure the integrity of the peptide, follow this reconstitution protocol:

- Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 25-45 minutes.[4]
- Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.
- Reconstitution: Reconstitute the peptide in a sterile, aqueous solution such as sterile water or a buffer of choice (e.g., Phosphate Buffered Saline, PBS).[4]
- Dissolution: Gently invert the tube multiple times to ensure the peptide is fully dissolved.[4] Avoid vigorous vortexing which can cause peptide degradation.

Vehicle Recommendations

The choice of vehicle depends on the experimental application.



Application	Recommended Vehicle	Notes
In Vitro	Sterile aqueous solutions (e.g., sterile water, PBS, cell culture media)	For cell-based assays, the final concentration of any organic solvent used for initial stock preparation should be minimized to avoid cytotoxicity.
In Vivo	Sterile saline	For intracerebroventricular (i.c.v.) injections, sterile saline is the most commonly reported vehicle.[3] Ensure the final solution is isotonic and at a physiological pH.

Note on Solubility: Specific quantitative solubility data in common organic solvents like DMSO or ethanol is not readily available in the literature. It is recommended to first attempt reconstitution in aqueous solutions as suggested by suppliers.[4] If higher concentrations are required, small amounts of DMSO could be tested, followed by dilution in the aqueous buffer of choice. However, the final concentration of DMSO should be kept low, especially for in vivo studies.

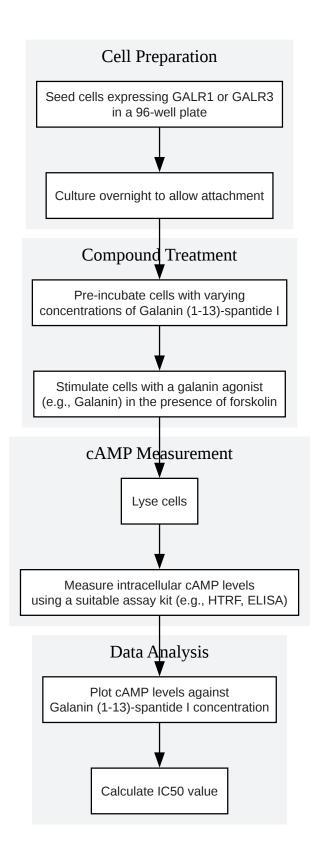
Experimental Protocols

Protocol 1: In Vitro Galanin Receptor Antagonism Assay

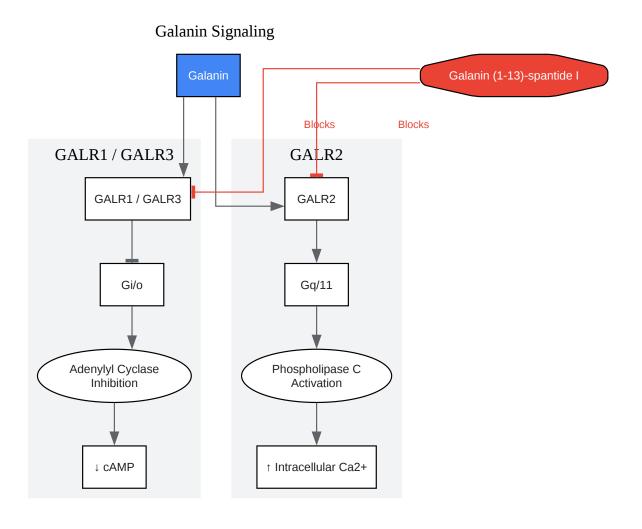
This protocol describes a general method for assessing the antagonist activity of **Galanin (1-13)-spantide I** on galanin-induced signaling in a cell-based assay. This example focuses on a cAMP assay for GALR1 or GALR3, which are Gi/o-coupled receptors.

Workflow for In Vitro Antagonism Assay









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